TrkA-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

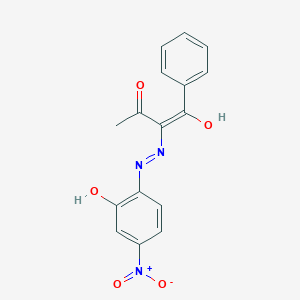

Molecular Formula |

C16H13N3O5 |

|---|---|

Molecular Weight |

327.29 g/mol |

IUPAC Name |

(Z)-4-hydroxy-3-[(2-hydroxy-4-nitrophenyl)diazenyl]-4-phenylbut-3-en-2-one |

InChI |

InChI=1S/C16H13N3O5/c1-10(20)15(16(22)11-5-3-2-4-6-11)18-17-13-8-7-12(19(23)24)9-14(13)21/h2-9,21-22H,1H3/b16-15-,18-17? |

InChI Key |

IFOXSFDNBJJGLA-XWYGDUECSA-N |

Isomeric SMILES |

CC(=O)/C(=C(\C1=CC=CC=C1)/O)/N=NC2=C(C=C(C=C2)[N+](=O)[O-])O |

Canonical SMILES |

CC(=O)C(=C(C1=CC=CC=C1)O)N=NC2=C(C=C(C=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of TrkA-IN-6

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action for TrkA-IN-6, a selective inhibitor of Tropomyosin receptor kinase A (TrkA). It covers the underlying signaling pathways, quantitative activity data, and detailed experimental protocols for characterization.

Introduction: Targeting the TrkA Receptor

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases crucial for the development and function of the nervous system.[1] The family consists of three receptors—TrkA, TrkB, and TrkC—which are activated by neurotrophins.[2] TrkA, the high-affinity receptor for Nerve Growth Factor (NGF), is a key regulator of cell survival, differentiation, and proliferation.[3][4]

Dysregulation of the TrkA signaling pathway, often through gene fusions or overexpression, has been identified as an oncogenic driver in a wide array of adult and pediatric cancers.[3] This makes TrkA a compelling therapeutic target. Small molecule kinase inhibitors that block the ATP-binding site of TrkA can effectively shut down this pro-tumorigenic signaling.[2]

This compound (also known as compound R48) is a selective, hydrazone-based inhibitor designed to target the TrkA kinase.[1][5][6] Its mechanism involves the direct inhibition of the TrkA kinase, leading to cytotoxic effects in cancer cells dependent on this pathway, such as the glioblastoma cell line U87.[1][5][7]

The TrkA Signaling Pathway and Point of Inhibition

Upon binding its ligand, NGF, the TrkA receptor undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1][4] These phosphotyrosine sites serve as docking stations for various adaptor proteins and enzymes, initiating several downstream signaling cascades critical for cell function:[3]

-

Ras/MAPK Pathway: Primarily involved in promoting cellular differentiation and proliferation.

-

PI3K/Akt Pathway: A crucial cascade for mediating cell survival and growth by inhibiting apoptosis.

-

PLCγ Pathway: Involved in modulating synaptic plasticity and neurotransmitter release.

This compound exerts its effect by directly inhibiting the kinase activity of TrkA, thereby preventing the initial autophosphorylation event and blocking the activation of all subsequent downstream pathways.

Quantitative Data and Activity

The inhibitory activity of this compound is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%.

This table presents the documented cytotoxic effect of this compound on a human glioblastoma cell line.

| Cell Line | Assay Type | IC50 (µM) | Reference |

| U87 | Cytotoxicity | 68.99 | [1][5] |

Note: The following data is illustrative of a typical selective TrkA inhibitor's profile, as specific biochemical IC50 values for this compound against a kinase panel are not publicly available in the cited search results. It serves to demonstrate the concept of selectivity.

| Kinase Target | Representative IC50 (nM) | Fold Selectivity vs. TrkA |

| TrkA | 10 | 1x |

| TrkB | 500 | 50x |

| TrkC | 800 | 80x |

| VEGFR2 | >10,000 | >1000x |

| c-Met | >10,000 | >1000x |

Experimental Protocols

Characterizing the mechanism of action of a kinase inhibitor like this compound involves a tiered approach, moving from biochemical assays to cellular and functional assays.

This protocol determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant TrkA protein. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common format.

-

Reagents & Materials:

-

Recombinant human TrkA kinase domain.

-

Biotinylated peptide substrate (e.g., Poly-Glu, Tyr 4:1).

-

ATP.

-

HTRF Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody (donor) and XL665-labeled streptavidin (acceptor).

-

Assay Buffer: 50 mM HEPES (pH 7.0), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

-

This compound, serially diluted in DMSO.

-

Low-volume 384-well assay plates.

-

-

Procedure:

-

Prepare a 2X solution of the TrkA enzyme in assay buffer.

-

Prepare a 2X solution of the biotinylated substrate and ATP in assay buffer.

-

Dispense 2 µL of serially diluted this compound in DMSO into the assay plate. Add 2 µL of DMSO to control wells.

-

Add 4 µL of the 2X TrkA enzyme solution to each well.

-

Incubate for 15 minutes at room temperature to allow compound binding.

-

Initiate the kinase reaction by adding 4 µL of the 2X substrate/ATP solution to each well.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of the HTRF detection buffer containing EDTA and the detection reagents.

-

Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.

-

Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the results against inhibitor concentration to determine the IC50 value.

-

This protocol assesses the ability of this compound to inhibit NGF-induced TrkA phosphorylation in a cellular context.

-

Reagents & Materials:

-

TrkA-expressing cells (e.g., PC12, U87, or engineered Ba/F3 cells).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Starvation Medium: Serum-free culture medium.

-

Recombinant human NGF.

-

This compound.

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Primary Antibodies: Rabbit anti-phospho-TrkA (Tyr490), Rabbit anti-total-TrkA.

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

BCA Protein Assay Kit, SDS-PAGE gels, PVDF membrane, ECL substrate.

-

-

Procedure:

-

Plate cells and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours by replacing the growth medium with starvation medium.

-

Pre-treat cells with various concentrations of this compound (or DMSO vehicle control) for 1-2 hours.

-

Stimulate the cells with NGF (e.g., 50 ng/mL) for 10 minutes at 37°C. Include an unstimulated control group.

-

Aspirate the medium and wash cells twice with ice-cold PBS.

-

Lyse the cells directly on the plate with ice-cold lysis buffer. Scrape and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize protein amounts, prepare samples with Laemmli buffer, and resolve by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the anti-phospho-TrkA primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-TrkA antibody to confirm equal protein loading.

-

Mandatory Visualizations

This diagram illustrates the logical progression for characterizing a novel TrkA inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of a Novel Series of Potent TrkA Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. targetmol.cn [targetmol.cn]

- 7. medchemexpress.com [medchemexpress.com]

TrkA-IN-6: An In-Depth Technical Guide to a Selective TrkA Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TrkA-IN-6, also identified as compound R48, is a selective, hydrazone-like inhibitor of Tropomyosin receptor kinase A (TrkA). As a member of the salicyl-hydrazone and hydrazide-hydrazone class of compounds, it demonstrates potential as a lead compound for the development of anticancer agents. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological activity, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology, neuroscience, and medicinal chemistry who are investigating the therapeutic potential of TrkA inhibition.

Introduction to TrkA and its Role in Disease

Tropomyosin receptor kinase A (TrkA) is a high-affinity receptor for Nerve Growth Factor (NGF) and is encoded by the NTRK1 gene. The Trk receptor family, which also includes TrkB and TrkC, are key regulators of neuronal development, survival, and function. The binding of NGF to TrkA induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the Ras/MAPK and PI3K/Akt pathways. These pathways are crucial for neuronal cell differentiation, proliferation, and survival.

Dysregulation of the TrkA signaling pathway has been implicated in various pathological conditions. Gene fusions involving NTRK1 are oncogenic drivers in a wide range of adult and pediatric cancers, including lung, thyroid, and colon cancers, as well as glioblastoma. Constitutive activation of TrkA in these fusion-positive cancers leads to uncontrolled cell growth and proliferation. Consequently, selective inhibitors of TrkA have emerged as promising therapeutic agents for these malignancies.

This compound: A Selective TrkA Inhibitor

This compound (compound R48) is a synthetic small molecule belonging to the arylhydrazone class of compounds. It has been identified as a selective inhibitor of TrkA.

Mechanism of Action

This compound is believed to act as an ATP-competitive inhibitor, binding to the kinase domain of TrkA and preventing the phosphorylation of downstream substrates. Molecular docking studies of analogous salicyl-hydrazone compounds suggest that the hydrazone moiety and hydroxyl substitutions on the phenyl ring are crucial for binding to the active site of the TrkA receptor. These interactions likely involve the formation of hydrogen bonds with key amino acid residues in the kinase domain.

Quantitative Biological Data

The following tables summarize the available quantitative data for this compound and related potent analogs from the salicyl-hydrazone and hydrazide-hydrazone series.

Table 1: In Vitro TrkA Enzymatic Inhibition

| Compound ID | TrkA IC50 (nM) | Reference |

| 3e (analog) | 111 | [1] |

| 11 (analog) | 614 | [1] |

| 3i (analog) | 231 | |

| 3l (analog) | 380 |

Note: Specific enzymatic inhibition data for this compound (R48) is not publicly available in the referenced abstracts. The data presented is for potent analogs from the same chemical class.

Table 2: In Vitro Cytotoxicity (IC50 in µM)

| Compound ID | U87 GBM | A549 (Lung) | SK-OV-3 (Ovarian) | SK-MEL-2 (Skin) | HCT15 (Colon) | MIA-PaCa-2 (Pancreatic) | Reference |

| This compound (R48) | 68.99 | - | - | - | - | - | |

| 6 (analog) | - | 0.144 | <0.001 | 0.019 | 0.022 | - | |

| 3i (analog) | - | 2.46 | 0.87 | 1.43 | 0.89 | 0.48 |

Signaling Pathways and Experimental Workflows

TrkA Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical TrkA signaling pathway and the proposed point of intervention for this compound.

Caption: TrkA signaling pathway and inhibition by this compound.

Experimental Workflow: In Vitro Cytotoxicity Assessment

The following diagram outlines a typical workflow for assessing the cytotoxic effects of this compound on cancer cell lines using the Sulforhodamine B (SRB) assay.

Caption: Workflow for in vitro cytotoxicity testing using the SRB assay.

Experimental Protocols

TrkA Kinase Enzymatic Assay

This protocol is a general representation of a luminescence-based kinase assay to determine the in vitro inhibitory activity of this compound.

Materials:

-

Recombinant human TrkA kinase domain

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).

-

Add 2 µL of TrkA enzyme solution to each well.

-

Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be close to the Km for TrkA.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Read the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol details the steps for assessing the cytotoxicity of this compound against adherent cancer cell lines.[2][3][4]

Materials:

-

Cancer cell line of interest (e.g., U87 GBM)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).

-

After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

-

Wash the plates five times with deionized water and allow them to air dry completely.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Shake the plates for 5-10 minutes to ensure complete solubilization.

-

Read the absorbance at 510-540 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of TrkA Signaling

This protocol can be used to assess the effect of this compound on the phosphorylation of TrkA and downstream signaling proteins like Akt.

Materials:

-

Cancer cell line expressing TrkA

-

NGF

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-TrkA (Tyr490), anti-TrkA, anti-p-Akt (Ser473), anti-Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to attach. Serum-starve the cells if necessary.

-

Pre-treat the cells with this compound or vehicle control for a specified time.

-

Stimulate the cells with NGF for a short period (e.g., 5-15 minutes).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound is a selective TrkA inhibitor with demonstrated cytotoxic activity against glioblastoma cells. As a member of the promising arylhydrazone class of compounds, it represents a valuable chemical scaffold for the development of novel therapeutics targeting Trk-fusion positive cancers. The data and protocols presented in this guide provide a solid foundation for further investigation into the pharmacological properties and therapeutic potential of this compound and its analogs. Further studies are warranted to fully characterize its kinase selectivity profile, in vivo efficacy, and pharmacokinetic properties.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Target Profile of TrkA-IN-6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TrkA-IN-6, also identified as compound R48, is a novel arylhydrazone of an active methylene compound designed as a potential inhibitor of Tropomyosin receptor kinase A (TrkA). This document provides a comprehensive technical overview of the target profile of this compound, summarizing the currently available data on its biological activity, mechanism of action, and relevant experimental methodologies. While initial studies have explored its cytotoxic effects and computational binding to TrkA, it is crucial to note that further validation of its specific enzymatic inhibition and selectivity is required.

Introduction to TrkA

Tropomyosin receptor kinase A (TrkA) is a high-affinity receptor for Nerve Growth Factor (NGF). The binding of NGF to TrkA induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways crucial for neuronal survival, differentiation, and function. The primary signaling cascades activated by TrkA include the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway. Dysregulation of TrkA signaling has been implicated in various neurological disorders and cancers, making it an attractive therapeutic target.

This compound: Compound Profile

This compound (R48) is a hydrazone-like compound designed to target the TrkA receptor. Computational studies, including molecular docking and dynamic simulations, suggest that this compound interacts with the hydrophobic residues (Ile, Phe, Leu, Ala, and Val) within the kinase domain of TrkA, indicating a stable binding potential[1].

Quantitative Biological Data

The primary experimental data available for this compound focuses on its cytotoxic effects on cancer cell lines. To date, specific enzymatic inhibition data (e.g., IC50 or Ki values against purified TrkA) has not been publicly reported.

| Parameter | Cell Line | Value (μM) | Reference |

| Cytotoxicity IC50 | U87 GBM | 68.99 | [1] |

Note: This IC50 value represents the concentration at which this compound inhibits the growth of U87 glioblastoma multiforme cells by 50% and does not directly measure the enzymatic inhibition of TrkA.

A key finding from the initial study by Murugesan et al. (2023) is that while this compound exhibited cytotoxicity, siRNA analysis suggested non-specific binding of the compound. The study concluded that structural alterations are necessary to develop R48 into a specific TrkA inhibitor[1]. The compound did show a lower percentage of cytotoxicity against non-cancerous TrkA-expressing MEF cells[1].

Signaling Pathways and Mechanism of Action

The intended mechanism of action for this compound is the inhibition of the TrkA kinase, which would consequently block the downstream signaling pathways activated by NGF.

TrkA Signaling Pathway

Experimental Protocols

Detailed experimental protocols for the specific evaluation of this compound have not been published. The following are generalized methodologies that are standard in the field for characterizing a novel kinase inhibitor.

Biochemical Kinase Assay (Hypothetical)

This protocol describes a common method to determine the direct enzymatic inhibition of TrkA.

Objective: To determine the IC50 value of this compound against purified TrkA kinase.

Materials:

-

Recombinant human TrkA (catalytic domain)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the TrkA enzyme and the peptide substrate in kinase assay buffer to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for TrkA.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Cytotoxicity Assay (As performed for this compound)

This protocol is based on the methodology used to determine the cytotoxic effects of this compound on U87 GBM cells.

Objective: To determine the IC50 of this compound for cell viability in a cancer cell line.

Materials:

-

U87 GBM cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Seed U87 GBM cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value.

Experimental Workflow for Kinase Inhibitor Characterization

Conclusion and Future Directions

This compound (R48) has been identified as a potential TrkA-targeting compound with demonstrated cytotoxic effects against glioblastoma cells. However, the initial characterization suggests non-specific binding, highlighting the need for further medicinal chemistry efforts to improve its selectivity and potency. Future research should focus on:

-

Biochemical Characterization: Determining the direct enzymatic IC50 and Ki of this compound against purified TrkA is essential to confirm it as a true kinase inhibitor.

-

Selectivity Profiling: A comprehensive kinase panel screen is necessary to understand the selectivity profile of this compound against other Trk family members (TrkB, TrkC) and a broader range of kinases.

-

Cellular Target Engagement: Utilizing techniques such as cellular thermal shift assays (CETSA) or phospho-TrkA western blotting would confirm that this compound directly interacts with and inhibits TrkA in a cellular context.

-

Structure-Activity Relationship (SAR) Studies: As suggested by Murugesan et al. (2023), structural modifications of the arylhydrazone scaffold are required to enhance specificity and potency, guided by computational modeling and iterative biological testing.

In its current form, this compound serves as a starting point for the development of more refined and selective TrkA inhibitors. The data presented in this guide underscores the importance of a multi-faceted approach to kinase inhibitor characterization, moving from cellular effects to specific enzymatic and target engagement validation.

References

Larotrectinib (LOXO-101): A Potent and Selective Tropomyosin Receptor Kinase (Trk) Inhibitor

An in-depth search for a compound specifically named "TrkA-IN-6" did not yield any publicly available information regarding its chemical structure, properties, or biological activity. This suggests that "this compound" may be an internal designation for a compound not yet disclosed in scientific literature, or potentially a misnomer.

To fulfill the user's request for a detailed technical guide on a TrkA inhibitor, this document will focus on a well-characterized and clinically relevant pan-Trk inhibitor, Larotrectinib (LOXO-101) , which is known to potently inhibit TrkA. This guide will provide a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols, adhering to the specified formatting requirements.

Introduction

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Dysregulation of Trk signaling, often through chromosomal rearrangements leading to gene fusions, has been identified as a key driver in a wide range of cancers.[2] Larotrectinib is a first-in-class, highly selective inhibitor of all three Trk proteins, demonstrating significant efficacy in the treatment of tumors harboring NTRK gene fusions.

Chemical Structure and Physicochemical Properties

The chemical structure and key physicochemical properties of Larotrectinib are summarized below.

Table 1: Physicochemical Properties of Larotrectinib

| Property | Value |

| IUPAC Name | (3S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxy-pyrrolidine-1-carboxamide |

| Molecular Formula | C₂₁H₂₂F₂N₆O₂ |

| Molecular Weight | 428.44 g/mol |

| CAS Number | 1229236-86-5 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| LogP | 2.3 |

Mechanism of Action

Larotrectinib is an ATP-competitive inhibitor of TrkA, TrkB, and TrkC. It binds to the ATP-binding site within the kinase domain of the Trk receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways.[3] The inhibition of these pathways ultimately leads to the suppression of cell growth and induction of apoptosis in tumor cells that are dependent on Trk signaling.

The primary signaling cascades downstream of Trk receptor activation include the Ras/MAPK, PI3K/Akt, and PLCγ pathways.[4] The Ras/MAPK pathway is primarily involved in cell differentiation and survival, while the PI3K/Akt pathway is crucial for cell survival and proliferation.[4][5] The PLCγ pathway plays a role in synaptic plasticity.[4] By blocking the activation of these pathways, Larotrectinib effectively abrogates the oncogenic signaling driven by Trk fusion proteins.

References

- 1. researchgate.net [researchgate.net]

- 2. Rational design and crystallographic analysis of novel isoform-selective TRKA inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TrkA Co-Receptors: The Janus Face of TrkA? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are TrkA activators and how do they work? [synapse.patsnap.com]

- 5. Trk receptor - Wikipedia [en.wikipedia.org]

The Role of TrkA-IN-6 in Glioblastoma Cell Death: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma remains one of the most aggressive and challenging-to-treat primary brain tumors. The Tropomyosin receptor kinase A (TrkA), a high-affinity receptor for Nerve Growth Factor (NGF), has emerged as a potential therapeutic target in several cancers, including glioblastoma. This technical guide provides a comprehensive overview of the role of TrkA signaling in glioblastoma cell fate and introduces TrkA-IN-6, a selective inhibitor of TrkA, as a potential therapeutic agent. This document summarizes the available quantitative data on the efficacy of this compound, outlines relevant experimental methodologies, and visualizes the key signaling pathways involved in TrkA-mediated cellular processes in glioblastoma.

Introduction to TrkA in Glioblastoma

The role of the TrkA receptor in cancer is complex and often context-dependent. In some neuronal tumors, activation of TrkA by its ligand, NGF, can lead to differentiation and suppression of a malignant phenotype. Conversely, in glioblastoma, the NGF-TrkA signaling axis can also promote proliferation.[1] Therefore, the inhibition of TrkA presents a rational therapeutic strategy. Ectopic expression and activation of TrkA in brain tumor cells have been shown to induce various forms of cell death, including apoptosis and a caspase-independent mechanism known as macropinocytosis, a form of regulated cell death characterized by the formation of large intracellular vacuoles.[2][3][4][5] This suggests that modulating TrkA activity can be a potent way to induce cytotoxicity in glioblastoma cells.

This compound: A Selective TrkA Inhibitor

This compound, also known as compound R48, is a selective, hydrazone-like inhibitor of the TrkA receptor kinase.[6][7] Its selectivity for TrkA makes it a valuable tool for studying the specific role of this receptor in glioblastoma and a potential candidate for targeted therapy.

Quantitative Data: In Vitro Efficacy of this compound

The cytotoxic effect of this compound has been evaluated in the human glioblastoma cell line U87. The following table summarizes the available quantitative data on its potency.

| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |

| This compound | U87 | Cytotoxicity Assay | IC50 | 68.99 µM | [6] |

| Temozolomide | U87 | Cytotoxicity Assay | IC50 | Higher than this compound | [6][8] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

This section outlines the general methodologies for key experiments relevant to the study of TrkA inhibitors in glioblastoma.

Cell Culture

The human glioblastoma cell line U87-MG is a commonly used model for in vitro studies. These cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Plate U87 cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and/or a reference compound like temozolomide) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to assess the activation state of signaling pathways.

-

Cell Lysis: Treat U87 cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control like GAPDH or β-actin).

-

Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Mechanisms of Cell Death

TrkA activation can trigger several downstream signaling cascades that influence cell fate. The inhibition of TrkA by this compound is expected to modulate these pathways, leading to glioblastoma cell death.

Key Signaling Pathways Downstream of TrkA

The two major signaling pathways activated by TrkA are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. These pathways are crucial for cell survival, proliferation, and differentiation.

Figure 1: Simplified TrkA signaling pathways and the point of inhibition by this compound.

TrkA-Mediated Cell Death Mechanisms

While inhibition of pro-survival pathways by this compound is a likely mechanism of its cytotoxic action, it is also important to consider that direct activation of TrkA can, under certain circumstances, induce cell death in brain tumor cells. This occurs through two primary mechanisms:

-

Apoptosis: A programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.

-

Macropinocytosis: A form of endocytosis that, when hyper-activated, can lead to catastrophic cell membrane disintegration and a non-apoptotic form of cell death.[2][3]

The precise mechanism of cell death induced by this compound in glioblastoma cells warrants further investigation to determine if it primarily results from the blockade of survival signals or potentially through other, more complex mechanisms related to the modulation of TrkA activity.

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical workflow for the preclinical evaluation of a TrkA inhibitor like this compound in glioblastoma.

Figure 2: A representative experimental workflow for the in vitro assessment of this compound.

Conclusion and Future Directions

This compound is a selective TrkA inhibitor with demonstrated cytotoxic effects against the U87 glioblastoma cell line. Its ability to inhibit TrkA, a key receptor in pathways controlling cell survival and proliferation, makes it a promising candidate for further investigation as a potential therapeutic for glioblastoma.

Future research should focus on:

-

Elucidating the precise mechanism of cell death induced by this compound in a panel of glioblastoma cell lines.

-

Investigating the effect of this compound on the PI3K/Akt and MAPK/ERK signaling pathways in glioblastoma cells.

-

Evaluating the in vivo efficacy of this compound in preclinical animal models of glioblastoma.

-

Exploring potential synergistic effects of this compound with standard-of-care chemotherapies, such as temozolomide.

A deeper understanding of the role of this compound and the broader implications of TrkA inhibition in glioblastoma will be crucial for the development of novel and more effective treatment strategies for this devastating disease.

References

- 1. japsonline.com [japsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ERK signaling promotes resistance to TRK kinase inhibition in NTRK fusion-driven glioma mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nerve growth factor activation of the TrkA receptor induces cell death, by macropinocytosis, in medulloblastoma Daoy cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mbrc.shirazu.ac.ir [mbrc.shirazu.ac.ir]

- 8. Targeting the RTK-PI3K-mTOR Axis in Malignant Glioma: Overcoming Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Investigating TrkA Signaling with TrkA-IN-6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase for nerve growth factor (NGF), is a critical mediator of neuronal survival, differentiation, and pain signaling. Its aberrant activation has also been implicated in the progression of various cancers. The development of selective inhibitors targeting the TrkA signaling pathway is therefore of significant interest for both neuroscience research and oncology drug development. This technical guide focuses on the investigation of TrkA signaling using TrkA-IN-6, a recently identified selective inhibitor. Due to the limited public availability of in-depth data and protocols for this compound, this document will also provide detailed methodologies and data for the well-characterized pan-Trk inhibitor, GNF-5837, as a representative tool for studying TrkA signaling. This guide offers a comprehensive resource, including quantitative data for inhibitor potency and selectivity, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and experimental workflows.

Introduction to TrkA Signaling

The TrkA receptor is activated upon binding to its ligand, Nerve Growth Factor (NGF). This binding event induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. The three primary signaling pathways activated by TrkA are:

-

The Ras/MAPK Pathway: Primarily involved in neuronal differentiation and survival.

-

The PI3K/Akt Pathway: Crucial for promoting cell survival and growth.

-

The PLCγ Pathway: Plays a role in synaptic plasticity and calcium signaling.

The dysregulation of these pathways is associated with numerous pathological conditions, making TrkA a compelling therapeutic target.

TrkA Inhibitors: Tools for Research and Therapeutic Development

Small molecule inhibitors of TrkA are invaluable tools for dissecting the complexities of its signaling pathways and for validating its therapeutic potential. These inhibitors can be broadly categorized based on their selectivity and mechanism of action.

This compound: A Novel Selective Inhibitor

This compound (also known as compound R48) is a recently identified hydrazone-like molecule described as a selective inhibitor of TrkA. Preliminary studies have shown its cytotoxic effects on glioblastoma cells.

GNF-5837: A Well-Characterized Pan-Trk Inhibitor

GNF-5837 is a potent and orally bioavailable pan-Trk inhibitor that targets TrkA, TrkB, and TrkC with high affinity. Its extensive characterization makes it an excellent representative compound for studying the effects of Trk inhibition.

Quantitative Data for Trk Inhibitors

The potency and selectivity of kinase inhibitors are critical parameters for their use in research and development. This data is typically presented as the half-maximal inhibitory concentration (IC50).

Table 1: Biochemical Potency of GNF-5837 against Trk Family Kinases

| Kinase Target | IC50 (nM) | Assay Method |

| TrkA | 8 | HTRF |

| TrkB | 12 | Caliper Microfluidic |

| TrkC | 7 | HTRF |

Table 2: Cellular Anti-proliferative Activity of GNF-5837

| Cell Line | Target | IC50 (nM) | Assay Method |

| Ba/F3-Tel-TrkA | TrkA | 11 | Cell Proliferation Assay |

| Ba/F3-Tel-TrkB | TrkB | 9 | Cell Proliferation Assay |

| Ba/F3-Tel-TrkC | TrkC | 7 | Cell Proliferation Assay |

| RIE-TrkA-NGF | TrkA | 17 | Cell Proliferation Assay |

Table 3: Kinase Selectivity of GNF-5837

| Kinase Target | Cellular IC50 (µM) |

| c-Kit | > 0.5 |

| PDGFR | > 0.5 |

Table 4: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Assay Method |

| U87 GBM | 68.99 | Cytotoxicity Assay[1] |

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data. The following sections provide methodologies for key assays used to characterize TrkA inhibitors.

Biochemical Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro potency of an inhibitor against the TrkA kinase.

Materials:

-

Recombinant TrkA enzyme

-

Peptide substrate (e.g., biotinylated peptide with a tyrosine phosphorylation site)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.1, 10 mM MgCl₂, 2 mM MnCl₂, 0.01% BSA, 2.5 mM DTT, 0.1 mM Na₃VO₄)

-

Test inhibitor (e.g., GNF-5837) dissolved in DMSO

-

HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

Add the test inhibitor to the assay plate.

-

Prepare a master mix containing the TrkA enzyme and the peptide substrate in kinase reaction buffer.

-

Add the enzyme/substrate mix to the wells containing the inhibitor.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding EDTA.

-

Add the HTRF detection reagents to all wells.

-

Incubate the plate at room temperature for 60 minutes to allow for signal development.

-

Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the HTRF ratio (665 nm/620 nm) and plot the data against the inhibitor concentration to determine the IC50 value.

Cellular Phospho-TrkA Western Blot Analysis

This protocol details the use of Western blotting to assess the inhibition of TrkA phosphorylation in cells treated with a TrkA inhibitor.[2][3]

Materials:

-

Cell line expressing TrkA (e.g., SK-BR-3, BT-474)[2]

-

Cell culture medium and supplements

-

NGF

-

Test inhibitor (e.g., GNF-5837)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-TrkA (e.g., Tyr490, Tyr674/675), anti-total-TrkA, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-β-actin.

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

-

Stimulate the cells with NGF (e.g., 50-100 ng/mL) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and acquire the image using an imaging system.

-

Densitometry analysis can be performed to quantify the changes in protein phosphorylation.

Cell Viability Assay (CellTiter-Glo®)

This protocol describes a luminescent cell viability assay to determine the cytotoxic or anti-proliferative effects of a TrkA inhibitor.[4][5][6][7]

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

Test inhibitor (e.g., GNF-5837)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 48-72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Visualization of Pathways and Workflows

Diagrams are provided below to visualize the TrkA signaling pathway and a typical experimental workflow for inhibitor characterization.

Figure 1. Simplified TrkA signaling pathway.

Figure 2. Workflow for TrkA inhibitor characterization.

Conclusion

The investigation of TrkA signaling is a dynamic field with significant implications for both basic and translational research. The availability of selective inhibitors is paramount for advancing our understanding of TrkA's role in health and disease. While novel inhibitors like this compound are emerging, well-characterized tools such as GNF-5837 provide a solid foundation for rigorous scientific inquiry. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of TrkA signaling and developing next-generation therapeutics.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 5. promega.com [promega.com]

- 6. ch.promega.com [ch.promega.com]

- 7. promega.com [promega.com]

The Study of Neurotrophin Pathways Using a Selective TrkA Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to characterize a selective inhibitor of Tropomyosin receptor kinase A (TrkA), a key mediator of neurotrophin signaling. While specific data for a compound designated "TrkA-IN-6" is not publicly available, this document outlines the standard experimental workflow and data presentation for a representative selective TrkA inhibitor. This guide is intended to assist researchers in designing and interpreting studies aimed at understanding the role of TrkA in various physiological and pathological processes.

Introduction to TrkA and Neurotrophin Signaling

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] The Trk family consists of three members: TrkA, TrkB, and TrkC, which are activated by neurotrophins.[2] Nerve Growth Factor (NGF) is the primary ligand for TrkA.[3] The binding of NGF to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[4] This activation initiates several downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are critical for neuronal survival, differentiation, and synaptic plasticity.[5][6] Dysregulation of the NGF-TrkA signaling pathway has been implicated in various neurological disorders, including pain, neurodegenerative diseases, and cancer, making TrkA a compelling target for therapeutic intervention.[7][8]

Data Presentation: Characterization of a Selective TrkA Inhibitor

The following tables summarize the typical quantitative data obtained during the characterization of a selective TrkA inhibitor.

Table 1: In Vitro Kinase and Cellular Potency

| Parameter | TrkA | TrkB | TrkC | Cellular pTrkA (EC50) |

| IC50 (nM) | 5 | 500 | 1,200 | 25 |

IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity in a biochemical assay. The cellular pTrkA EC50 represents the effective concentration to reduce NGF-stimulated TrkA phosphorylation by 50% in a cellular context.

Table 2: Kinase Selectivity Profile

| Kinase | % Inhibition @ 1 µM |

| TrkA | 98% |

| TrkB | 15% |

| TrkC | 8% |

| VEGFR2 | <5% |

| FGFR1 | <5% |

| SRC | <5% |

This table demonstrates the selectivity of the inhibitor for TrkA over other related and unrelated kinases.

Table 3: In Vivo Pharmacokinetic Properties (Mouse Model)

| Parameter | Value |

| Oral Bioavailability (%) | 40 |

| Plasma Half-life (t1/2, hours) | 4 |

| Peak Plasma Concentration (Cmax, ng/mL) | 800 |

| Brain Penetration (Brain/Plasma Ratio) | 0.1 |

These parameters are crucial for designing in vivo efficacy studies and assessing potential central nervous system side effects.

Experimental Protocols

This section details the methodologies for the key experiments used to characterize a selective TrkA inhibitor.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant human TrkA enzyme

-

Poly (4:1 Glu, Tyr) substrate

-

ATP

-

TrkA Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[8]

-

ADP-Glo™ Kinase Assay Kit (Promega)[8]

-

Test inhibitor (e.g., a selective TrkA inhibitor)

Procedure:

-

Prepare serial dilutions of the test inhibitor in kinase buffer.

-

In a 96-well plate, add the TrkA enzyme, the substrate, and the test inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for 60 minutes.[8]

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.[8]

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.[8]

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cellular TrkA Autophosphorylation Assay (Western Blot)

This assay measures the ability of an inhibitor to block NGF-induced TrkA autophosphorylation in a cellular context.

Materials:

-

PC-12 cells (a rat pheochromocytoma cell line that endogenously expresses TrkA)[9]

-

Cell culture medium (e.g., DMEM with 10% horse serum and 5% fetal bovine serum)

-

Nerve Growth Factor (NGF)

-

Test inhibitor

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-TrkA (Tyr490), anti-total-TrkA

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

Procedure:

-

Plate PC-12 cells and allow them to adhere overnight.

-

Serum-starve the cells for 4-6 hours.

-

Pre-incubate the cells with various concentrations of the test inhibitor for 1 hour.

-

Stimulate the cells with a fixed concentration of NGF (e.g., 50 ng/mL) for 15 minutes.[9]

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates using a Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with the anti-phospho-TrkA antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-TrkA antibody to control for protein loading.

-

Quantify band intensities and determine the EC50 value for the inhibition of TrkA phosphorylation.

In Vivo Target Engagement and Efficacy Study (Animal Model)

This protocol describes a general approach to assess the in vivo activity of a TrkA inhibitor in a preclinical model of NGF-driven pain.

Materials:

-

Adult male Sprague-Dawley rats[3]

-

Complete Freund's Adjuvant (CFA) for inducing inflammatory pain

-

Test inhibitor formulated for oral administration

-

Blood collection supplies

-

Tissue homogenization buffer

-

ELISA kit for pTrkA

Procedure:

-

Induction of Inflammatory Pain: Inject CFA into the plantar surface of the right hind paw of the rats.

-

Drug Administration: Once pain behaviors are established (e.g., thermal hyperalgesia, mechanical allodynia), administer the test inhibitor or vehicle orally.

-

Behavioral Testing: Assess pain responses at various time points post-dosing using methods like the Hargreaves test (for thermal sensitivity) and von Frey filaments (for mechanical sensitivity).

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

-

At selected time points, collect blood samples to determine the plasma concentration of the inhibitor.

-

Euthanize the animals and collect relevant tissues (e.g., dorsal root ganglia, spinal cord, skin from the inflamed paw).

-

Homogenize the tissues and measure the levels of phosphorylated TrkA using a specific ELISA to assess target engagement.[10]

-

-

Data Analysis: Correlate the inhibitor concentrations in plasma and tissue with the extent of TrkA inhibition and the reduction in pain behaviors.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in TrkA signaling and its study.

Caption: Simplified TrkA signaling pathway upon NGF binding.

Caption: Workflow for a biochemical TrkA kinase inhibition assay.

Caption: Mechanism of action for a selective TrkA inhibitor.

References

- 1. Nerve growth factor processing and trafficking events following TrkA-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Allosteric, Potent, Subtype Selective, and Peripherally Restricted TrkA Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TrkA Expression in the CNS: Evidence for the Existence of Several Novel NGF-Responsive CNS Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TrkA cross-linking mimics neuronal responses to nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. TrkA Co-Receptors: The Janus Face of TrkA? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. targetedonc.com [targetedonc.com]

- 8. promega.com [promega.com]

- 9. Molecular Kinetics of Nerve Growth Factor Receptor Trafficking and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a pharmacodynamic biomarker to measure target engagement from inhibition of the NGF-TrkA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncharted Territory: The Potential Effects of TrkA-IN-6 on Neuronal Differentiation - A Technical Overview

To our valued researchers, scientists, and drug development professionals,

This technical guide addresses the topic of the novel TrkA inhibitor, TrkA-IN-6, and its effect on neuronal differentiation. Initial inquiries into this specific area have revealed that, at present, there is no publicly available scientific literature or data detailing the effects of this compound on neuronal differentiation processes such as neurite outgrowth or the expression of neuronal markers.

The primary and sole characterization of this compound in the scientific literature focuses on its potential as an anticancer agent. This guide will, therefore, summarize the currently known information about this compound and then provide a comprehensive overview of the established role of the TrkA signaling pathway in neuronal differentiation. This will allow for an informed, theoretical understanding of the potential impact of a TrkA inhibitor like this compound on neuronal cells.

This compound: Current Scientific Understanding

This compound, also identified as compound R48, is a novel, selective, hydrazone-like inhibitor of the Tropomyosin receptor kinase A (TrkA).[1][2] Its initial investigation has been in the context of oncology, specifically glioblastoma.

Quantitative Data on Cytotoxicity

The key quantitative data available for this compound pertains to its cytotoxic effects on the U87 glioblastoma multiforme (GBM) cell line. This information is summarized in the table below.

| Compound | Cell Line | Assay | Endpoint | Value (IC50) | Reference |

| This compound (R48) | U87 GBM | Cytotoxicity | IC50 | 68.99 μM | [1][2] |

| Temozolomide | U87 GBM | Cytotoxicity | IC50 | Higher than this compound | [1][2] |

Table 1: In Vitro Cytotoxicity of this compound.

The study by Murugesan et al. (2024) also noted that this compound exhibited lower cytotoxicity in non-cancerous mouse embryonic fibroblast (MEF) cells that express TrkA, suggesting a degree of selectivity for cancer cells.[1]

The TrkA Signaling Pathway in Neuronal Differentiation

The TrkA receptor is a high-affinity receptor for Nerve Growth Factor (NGF). The binding of NGF to TrkA is a critical event that initiates a cascade of intracellular signaling pathways essential for the survival, growth, and differentiation of neurons.[1]

Core Signaling Cascades

Upon NGF binding, TrkA dimerizes and autophosphorylates on specific tyrosine residues. These phosphorylated sites act as docking stations for various adaptor proteins, leading to the activation of several key downstream pathways:

-

The Ras/MAPK (ERK) Pathway: This is a major pathway driving neuronal differentiation, including neurite outgrowth.

-

The PI3K/Akt Pathway: This pathway is primarily involved in promoting cell survival and growth.

-

The PLCγ Pathway: This pathway is involved in modulating intracellular calcium levels and is linked to synaptic plasticity.

The diagram below illustrates the core TrkA signaling cascade.

Caption: TrkA Signaling Pathway and Point of Inhibition.

Given that this compound is a TrkA inhibitor, its primary mechanism of action would be to prevent the autophosphorylation of the TrkA receptor, thereby blocking all downstream signaling cascades. Consequently, the expected effect of this compound on neuronal cells would be the inhibition of neuronal differentiation and survival promoted by NGF.

Hypothetical Experimental Protocols for Assessing this compound in Neuronal Differentiation

To investigate the effects of a novel TrkA inhibitor like this compound on neuronal differentiation, a series of well-established in vitro assays would be employed. The following protocols are provided as a guide for such a study.

Cell Culture

-

Cell Lines: PC12 (rat pheochromocytoma) or SH-SY5Y (human neuroblastoma) cells are commonly used models for studying neuronal differentiation. PC12 cells, in particular, differentiate into sympathetic neuron-like cells in response to NGF.

-

Culture Conditions: Cells would be maintained in a standard growth medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin. For differentiation experiments, cells are typically switched to a low-serum medium to reduce basal proliferation.

Neurite Outgrowth Assay

-

Plating: Plate PC12 or SH-SY5Y cells at a low density on plates coated with a suitable substrate (e.g., collagen type IV or poly-L-lysine).

-

Treatment: After allowing the cells to adhere, replace the medium with a low-serum medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 μM) or vehicle control (e.g., DMSO). Pre-incubate with the inhibitor for 1-2 hours.

-

Stimulation: Add a constant, optimal concentration of NGF (e.g., 50-100 ng/mL) to induce differentiation.

-

Incubation: Culture the cells for 48-72 hours to allow for neurite extension.

-

Analysis:

-

Capture images using a phase-contrast microscope.

-

Quantify neurite outgrowth. A cell is considered differentiated if it possesses at least one neurite that is equal to or longer than the diameter of the cell body.

-

Measure the length of the longest neurite for each differentiated cell using image analysis software (e.g., ImageJ).

-

Data should be presented as the percentage of differentiated cells and the average neurite length.

-

Western Blot Analysis of Signaling Pathway Inhibition

-

Cell Lysis: Plate cells and starve them in a serum-free medium. Pre-treat with this compound or vehicle for 1-2 hours, then stimulate with NGF for a short duration (e.g., 5-15 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membranes with primary antibodies against key signaling proteins, such as:

-

Phospho-TrkA (to confirm target engagement)

-

Total TrkA

-

Phospho-ERK1/2

-

Total ERK1/2

-

Phospho-Akt

-

Total Akt

-

β-actin (as a loading control)

-

-

Detection and Analysis: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to detect the protein bands. Quantify band intensity using densitometry.

The workflow for these hypothetical experiments is visualized below.

Caption: Hypothetical Experimental Workflow.

Conclusion

This compound is a novel and specific inhibitor of the TrkA receptor, with initial studies highlighting its cytotoxic potential in glioblastoma cells. As of the date of this guide, its role in neuronal differentiation remains unexplored. Based on the well-established function of the NGF-TrkA signaling axis, it is hypothesized that this compound would act as a potent inhibitor of neuronal differentiation and survival. The experimental protocols outlined here provide a standard framework for testing this hypothesis and elucidating the neurobiological effects of this and other novel TrkA inhibitors. Further research is required to determine if this compound has any therapeutic potential, or risks, related to the nervous system.

References

An In-depth Technical Guide to the Discovery and Synthesis of a Novel TrkA Inhibitor

Disclaimer: No publicly available information was found for a molecule specifically named "TrkA-IN-6." This technical guide will therefore focus on a well-documented, potent, and selective allosteric TrkA inhibitor, Compound 23 , as a representative example to fulfill the prompt's requirements for an in-depth analysis of a novel TrkA inhibitor. The data and methodologies presented are based on the discovery of this compound as detailed in peer-reviewed scientific literature.

Introduction

Tropomyosin receptor kinase A (TrkA) is a high-affinity receptor for nerve growth factor (NGF) and a member of the neurotrophic tyrosine kinase receptor family.[1] The NGF-TrkA signaling pathway is crucial for the development, survival, and function of neurons.[2][3] Dysregulation of this pathway has been implicated in various pathological conditions, including cancer, chronic pain, and inflammation.[4][5] Consequently, the development of small molecule inhibitors of TrkA has become a significant area of interest in drug discovery.[6][7][8] This guide provides a detailed overview of the discovery, synthesis, and characterization of a novel, potent, and selective allosteric TrkA inhibitor, herein referred to as Compound 23.

Discovery and Rationale

The discovery of Compound 23 was the culmination of a structure-based drug design and lead optimization campaign aimed at identifying a potent and selective TrkA inhibitor with a favorable safety profile, particularly with minimal brain penetration to avoid central nervous system (CNS) side effects.[7][9] The strategy focused on developing an allosteric inhibitor, which binds to a site distinct from the highly conserved ATP-binding pocket, offering a potential advantage in achieving selectivity over other kinases, including the closely related TrkB and TrkC receptors.[7][9]

Initial high-throughput screening and subsequent optimization led to the identification of a lead series of pyrazole-based compounds.[7] X-ray crystallography of early inhibitors bound to the TrkA kinase domain revealed a unique allosteric binding site.[7] This structural information guided the iterative design and synthesis of analogs with improved potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of Compound 23.[7][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for Compound 23 and its precursors, demonstrating the progression of the lead optimization campaign.

Table 1: In Vitro Potency and Selectivity

| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Selectivity (TrkB/TrkA) | Selectivity (TrkC/TrkA) |

| Lead Compound 3 | 50 | >4000 | >4000 | >80 | >80 |

| Compound 23 | 1.2 | >10000 | >10000 | >8333 | >8333 |

Data extracted from cellular assays.[10]

Table 2: Physicochemical and Pharmacokinetic Properties of Compound 23

| Parameter | Value |

| Molecular Weight | < 500 |

| LipE | > 5 |

| Aqueous Solubility | High |

| Human Microsomal Clearance | Low |

| Brain Penetration (rat) | Minimal |

Qualitative data based on descriptions of a candidate quality compound.[7][9]

Experimental Protocols

TrkA Cellular Assay

The potency of the inhibitors was determined using a cell-based assay that measures the inhibition of NGF-induced TrkA phosphorylation.

-

Cell Culture: A stable cell line overexpressing human TrkA is cultured in appropriate media.

-

Compound Treatment: Cells are pre-incubated with various concentrations of the test compound for a specified period (e.g., 1 hour).

-

NGF Stimulation: The cells are then stimulated with a fixed concentration of NGF to induce TrkA autophosphorylation.

-

Lysis and Detection: Cells are lysed, and the level of phosphorylated TrkA is quantified using a sensitive detection method such as ELISA or Western blotting with a phospho-specific TrkA antibody.

-

Data Analysis: The IC50 value, the concentration of inhibitor required to reduce the phospho-TrkA signal by 50%, is calculated by fitting the dose-response data to a four-parameter logistic equation.

Kinase Selectivity Profiling

The selectivity of the compounds against other kinases, including TrkB and TrkC, was assessed using similar cellular assays with cell lines expressing the respective receptors or through in vitro enzymatic assays.

Pharmacokinetic Studies in Rats

To assess brain penetration, Compound 23 was administered to rats, and concentrations in plasma and brain tissue were measured at various time points.

-

Dosing: A solution of Compound 23 is administered intravenously or orally to rats.

-

Sample Collection: Blood and brain samples are collected at predetermined time points.

-

Sample Processing: Plasma is isolated from the blood, and the brain tissue is homogenized.

-

Quantification: The concentration of Compound 23 in the plasma and brain homogenates is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: The brain-to-plasma concentration ratio is calculated to assess the extent of CNS penetration.

Signaling Pathways and Workflows

TrkA Signaling Pathway

The following diagram illustrates the canonical TrkA signaling pathway, which is inhibited by Compound 23. Upon binding of NGF, TrkA dimerizes and autophosphorylates, initiating downstream signaling cascades such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for neuronal survival and differentiation.[2][11][12]

Caption: TrkA signaling cascade and the point of allosteric inhibition.

Discovery Workflow of Compound 23

The discovery of Compound 23 followed a systematic workflow, integrating computational and experimental approaches.

Caption: Iterative workflow for the discovery of Compound 23.

General Synthetic Scheme

The synthesis of the pyrazole-based core of Compound 23 and its analogs was achieved through a multi-step sequence, with a key Suzuki coupling reaction to introduce diversity.

Caption: Generalized synthetic route to Compound 23 and analogs.

Conclusion

The discovery of Compound 23 represents a successful application of modern drug discovery principles to develop a potent, selective, and peripherally restricted allosteric inhibitor of TrkA. Through a combination of high-throughput screening, structure-based design, and systematic optimization of potency, selectivity, and pharmacokinetic properties, a candidate-quality molecule was identified. The detailed characterization of Compound 23 provides a valuable tool for further investigation of TrkA biology and a promising starting point for the development of novel therapeutics for pain, cancer, and other TrkA-mediated diseases.

References

- 1. Tropomyosin receptor kinase A - Wikipedia [en.wikipedia.org]

- 2. What are TrkA activators and how do they work? [synapse.patsnap.com]

- 3. TrkA Expression in the CNS: Evidence for the Existence of Several Novel NGF-Responsive CNS Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. development-of-small-molecule-tropomyosin-receptor-kinase-trk-inhibitors-for-ntrk-fusion-cancers - Ask this paper | Bohrium [bohrium.com]

- 5. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Allosteric, Potent, Subtype Selective, and Peripherally Restricted TrkA Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Potent, Selective, and Peripherally Restricted Pan-Trk Kinase Inhibitors for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. osti.gov [osti.gov]

- 11. Trk receptor - Wikipedia [en.wikipedia.org]

- 12. TrkA In Vivo Function Is Negatively Regulated by Ubiquitination | Journal of Neuroscience [jneurosci.org]

TrkA-IN-6: A Technical Guide on its Mechanism and Impact on Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

TrkA-IN-6, also identified as compound R48, is a synthetic, hydrazone-like small molecule developed as a selective inhibitor of Tropomyosin receptor kinase A (TrkA). This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, its effects on downstream signaling pathways, and detailed experimental protocols for its evaluation. While initial studies have demonstrated its cytotoxic effects on cancer cell lines, further research has highlighted the complexity of its selectivity profile. This document aims to consolidate the current understanding of this compound to support further investigation and potential therapeutic development.

Introduction to TrkA Signaling